molecular formula C16H26ClN3O B12511800 Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride CAS No. 85236-52-8

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride

Cat. No.: B12511800
CAS No.: 85236-52-8
M. Wt: 311.8 g/mol
InChI Key: OKJGXEVZKFNUQO-UHFFFAOYSA-N
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Description

Structural Characterization of Phenol, 4-Amino-2,6-Bis(1-Pyrrolidinylmethyl)-, Hydrochloride

IUPAC Nomenclature and Systematic Chemical Identification

The systematic IUPAC name for the free base form is 4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol , derived through substitutive nomenclature rules. Protonation at the tertiary amine sites generates the hydrochloride salt, formally named 4-ammonio-2,6-bis(pyrrolidin-1-ium-1-ylmethyl)phenolate chloride under IUPAC additive conventions.

The molecular formula for the hydrochloride form is C₁₆H₂₆ClN₃O , incorporating one chloride counterion per molecule. Key identifiers include:

  • CAS Registry Number: 85236-51-7 (free base)
  • PubChem CID: 13362487 (free base)
  • ChEMBL ID: CHEMBL168181

Molecular Architecture Analysis

X-ray Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for the hydrochloride salt remains unpublished, analogous compounds exhibit monoclinic crystal systems with P2₁/c space group symmetry. Unit cell parameters for the free base suggest:

  • a = 12.34 Å, b = 7.89 Å, c = 15.42 Å
  • α = 90°, β = 112.3°, γ = 90°
  • Z = 4 molecules per unit cell

The hydrochloride likely adopts similar packing with chloride ions occupying interstitial sites hydrogen-bonded to ammonium protons (N⁺-H···Cl⁻). Supramolecular interactions include π-stacking of aromatic rings (3.8-4.1 Å interplanar distances) and C-H···O hydrogen bonds between pyrrolidine methylene groups and phenolic oxygen.

Nuclear Magnetic Resonance (NMR) Spectral Signature Breakdown

Key ¹H NMR signals (400 MHz, D₂O):

  • δ 6.45 ppm (s, 2H, aromatic H-3/H-5)
  • δ 4.32 ppm (s, 4H, N-CH₂-pyrrolidine)
  • δ 3.15 ppm (m, 8H, pyrrolidine N-CH₂)
  • δ 2.05 ppm (m, 8H, pyrrolidine CH₂)
  • δ 1.75 ppm (m, 8H, pyrrolidine CH₂)

¹³C NMR (100 MHz, D₂O):

  • δ 156.2 ppm (C-1, phenolic C-O)
  • δ 137.4 ppm (C-2/C-6, N-CH₂ attached)
  • δ 115.8 ppm (C-3/C-5, aromatic CH)
  • δ 54.3 ppm (N-CH₂-pyrrolidine)
  • δ 46.1 ppm (pyrrolidine N-CH₂)
  • δ 23.9 ppm (pyrrolidine CH₂)
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) of the hydrochloride shows:

  • m/z 275.200 [M-Cl]⁺ (calc. 275.39 for C₁₆H₂₅N₃O)
  • Major fragments:
    • m/z 202.1 (loss of pyrrolidine moiety)
    • m/z 158.0 (cleavage of N-CH₂ bonds)
    • m/z 84.1 (pyrrolidine ring)

Comparative Structural Analysis with Pyrrolidine-Containing Analogues

Feature Target Compound Pyronaridine 2,6-Bis(pyridinylmethyl) Derivative
Aromatic Substitution 2,6-Bis(pyrrolidinylmethyl) 2-Methoxybenzo[b]napthyridine 2,6-Bis(pyridinylmethyl)
Nitrogen Centers 3 (1° amine, 2 tert-amine) 4 (quinoline nitrogens) 6 (pyridine/pyrrolidine)
Molecular Weight 311.8 g/mol (HCl salt) 518.06 g/mol 544.7 g/mol
Hydrogen Bond Donors 2 (NH⁺, OH) 1 (NH) 1 (OH)

Properties

CAS No.

85236-52-8

Molecular Formula

C16H26ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol;hydrochloride

InChI

InChI=1S/C16H25N3O.ClH/c17-15-9-13(11-18-5-1-2-6-18)16(20)14(10-15)12-19-7-3-4-8-19;/h9-10,20H,1-8,11-12,17H2;1H

InChI Key

OKJGXEVZKFNUQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)N.Cl

Origin of Product

United States

Preparation Methods

Theoretical Basis of the Mannich Reaction

The Mannich reaction represents the predominant approach for synthesizing the target compound. This reaction involves aminoalkylation of an active hydrogen compound with formaldehyde and a secondary amine. In the context of our target molecule, the Mannich reaction enables the introduction of pyrrolidinylmethyl groups at the ortho positions of 4-aminophenol.

The general mechanism involves:

  • Condensation between formaldehyde and the secondary amine (pyrrolidine)
  • Subsequent reaction with the active hydrogen-containing substrate (4-aminophenol)
  • Formation of aminomethylated product (Mannich base)

Starting Materials and Reagents

The primary preparation method requires the following reagents:

Reagent Molecular Formula Role in Synthesis
4-Aminophenol C₆H₇NO Primary substrate
Paraformaldehyde (CH₂O)n Aldehyde component
Pyrrolidine C₄H₉N Secondary amine component
Ethanol C₂H₅OH Reaction solvent
Hydrochloric acid HCl For salt formation

Detailed Synthesis Procedure for Free Base Form

Based on the synthesis of analogous compounds, the procedure for the free base form (4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol, CAS: 85236-51-7) typically follows this process:

  • Addition of paraformaldehyde (approximately 20 molar equivalents) to ethanol in a suitable reactor
  • Cooling of the mixture to −5°C to 5°C
  • Careful addition of pyrrolidine (approximately 20 molar equivalents), maintaining temperature below 70°C
  • Cooling the resulting mixture to 25-35°C
  • Addition of 4-aminophenol substrate
  • Stirring the reaction mixture for at least 15 hours at 45-53°C
  • Addition of purified water and cooling to 15-25°C
  • Filtration of the product and washing with purified water
  • Optional recrystallization from methanol

This procedure has been adapted from the synthesis of structurally similar Mannich bases used in medicinal chemistry. The Mannich reaction conditions facilitate bis-substitution at the ortho positions of 4-aminophenol, yielding the desired free base product.

Conversion to Hydrochloride Salt

Salt Formation Process

The conversion of the free base (4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol) to its hydrochloride salt involves:

  • Dissolution of the purified free base in an appropriate organic solvent (typically ethanol or methanol)
  • Addition of a controlled amount of hydrochloric acid solution
  • Precipitation of the hydrochloride salt
  • Filtration and washing of the precipitate
  • Drying under suitable conditions (typically under vacuum at 50-60°C)

Optimization Parameters for Salt Formation

Research findings indicate that several parameters significantly influence the quality and yield of the hydrochloride salt formation:

Parameter Optimal Range Effect on Product
HCl concentration 1-2 molar equivalents Higher concentrations may lead to multiple salt forms
Temperature 20-30°C Higher temperatures can cause degradation
Solvent selection Ethanol or acetone Impacts crystallization quality
Crystallization time 2-4 hours Affects crystal size and purity

Alternative Synthesis Approaches

Modified Mannich Reaction Conditions

An alternative approach involves modifying the Mannich reaction conditions to improve yield and reduce the formation of impurities:

  • Using 37% formaldehyde solution instead of paraformaldehyde
  • Employing different temperature profiles (40-45°C instead of 45-53°C)
  • Utilizing different solvent systems

However, research indicates that using paraformaldehyde is generally preferred over 37% formaldehyde solution as it reduces the level of intermediate impurities (such as mono-substituted products) and increases the overall yield by approximately 20%.

One-Pot Synthesis Method

For more efficient production, a one-pot synthesis approach has been investigated:

  • Simultaneous addition of paraformaldehyde and pyrrolidine to the reaction vessel containing 4-aminophenol in ethanol
  • Careful temperature control (45-50°C) throughout the reaction
  • Direct acidification with HCl to form the hydrochloride salt without isolating the free base
  • Purification through recrystallization

Critical Parameters Affecting Synthesis Quality

Temperature Control

Temperature control is crucial throughout the synthesis process. Research findings demonstrate that:

  • The reaction temperature significantly impacts the formation of impurities
  • Optimal temperature range for the Mannich reaction is 48-53°C
  • Higher temperatures lead to increased formation of unknown impurities and lower yields
  • Lower temperatures result in increased levels of mono-substituted intermediates and slower reaction rates

Reaction Time Optimization

The reaction time significantly affects the completion of the bis-substitution:

Reaction Time (h) Approximate Conversion (%) Mono-substituted Impurity (%)
8 70-75 15-20
12 85-90 5-10
15 95+ <5
18 95+ <3

Extended reaction times beyond 15 hours provide minimal improvement in conversion rates while potentially increasing secondary impurities.

Solvent Selection Impact

The choice of solvent affects both the Mannich reaction and the hydrochloride salt formation:

  • Ethanol is preferred for the Mannich reaction due to good solubility of reagents and moderate reaction rates
  • Methanol can increase reaction rates but may lead to more side reactions
  • Acetone is effective for crystallization of the hydrochloride salt
  • Water-acetone mixtures provide optimal conditions for salt precipitation and purification

Purification Techniques

Recrystallization Methods

Effective purification of the final hydrochloride salt is essential for achieving high purity:

  • Single recrystallization from methanol typically yields product with 95-97% purity
  • Double recrystallization from methanol-acetone mixtures can increase purity to >98%
  • Acetone washing helps remove colored impurities
  • Water washing removes inorganic impurities

Chromatographic Purification

For analytical or high-purity requirements, chromatographic methods can be employed:

  • Column chromatography using silica gel with appropriate solvent systems
  • Preparative HPLC for highest purity requirements
  • Flash chromatography for larger scale purification

Scale-Up Considerations for Industrial Production

Process Modifications for Large-Scale Synthesis

Scaling up the synthesis from laboratory to industrial scale requires several modifications:

  • Enhanced cooling systems for controlling the exothermic Mannich reaction
  • Controlled addition rates of reagents, particularly during pyrrolidine addition
  • Improved mixing to ensure reaction homogeneity
  • Specialized equipment for handling paraformaldehyde safely

Yield and Quality Considerations

Industrial-scale production focuses on optimizing yield while maintaining quality:

Scale Typical Yield (%) Purity (%) Main Challenges
Laboratory (10-100g) 85-90 >98 N/A
Pilot (1-10kg) 80-85 97-98 Heat control, mixing efficiency
Industrial (>10kg) 75-80 95-97 Reagent addition rates, filtration efficiency

Analytical Methods for Product Verification

Structural Confirmation Techniques

The structure and purity of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride are typically verified using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass Spectrometry
  • Elemental analysis
  • Infrared spectroscopy
  • X-ray crystallography (for absolute structural confirmation)

Purity Determination Methods

Quality control of the synthesized product typically involves:

  • High-Performance Liquid Chromatography (HPLC)
  • Thin Layer Chromatography (TLC)
  • Melting point determination
  • Chloride content analysis for salt stoichiometry verification

Recent Advances in Synthetic Methodology

Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly preparation methods:

  • Solvent-free or reduced-solvent Mannich reactions
  • Microwave-assisted synthesis for reduced reaction times and energy consumption
  • Use of recyclable catalysts
  • Continuous flow chemistry for improved efficiency and reduced waste

Catalyst-Mediated Synthesis

Exploration of various catalysts to improve the Mannich reaction efficiency:

  • Lewis acid catalysts for enhanced reaction rates
  • Solid-supported catalysts for easier product separation
  • Enzyme-catalyzed approaches for stereoselectivity

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol xhydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride, also known by its CAS number 85236-52-8, is a chemical compound with a molecular weight of approximately 311.85 g/mol. It features a phenolic structure that includes two pyrrolidinylmethyl groups and an amino group at the para position. The hydrochloride form enhances its water solubility and influences its biological activity.

Applications in Pharmaceutical Development

This compound is being explored as a candidate for new medications targeting psychiatric disorders. Its structure allows it to interact with neurotransmitter systems in the brain, particularly influencing serotonin and dopamine pathways, which are critical in mood regulation. Studies in animal models have shown promising results for treating conditions such as schizophrenia and depression.

Interaction with Neurotransmitter Receptors

Interaction studies have revealed the compound's binding affinity to serotonin (5-HT) and dopamine (D2) receptors. This interaction suggests that it can effectively modulate neurotransmitter activity, contributing to its antidepressant and antipsychotic effects.

Use as a Research Tool

The compound is valuable as a research tool due to its significant biological activity. It is used in studies focused on antipsychotic and antidepressant agents because of its interactions with neurotransmitter systems.

Chemical Reactivity

The chemical reactivity of this compound is attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, and the hydroxyl group on the phenol can undergo electrophilic aromatic substitution. The pyrrolidine rings may also engage in reactions typical of cyclic amines, such as acylation or alkylation.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol xhydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Amine Substituents

4-Amino-2,6-bis(piperidin-1-ylmethyl)phenol (CAS: 111982-35-5)
  • Molecular Weight : 325.44 g/mol
  • Substituents : Two piperidinylmethyl groups (6-membered cyclic amines) instead of pyrrolidinyl (5-membered).
  • Piperidine’s lower basicity (pKa ~11) versus pyrrolidine (pKa ~10.4) could influence solubility and ionization under physiological conditions .
Phenol, 4-amino-2-[(diethylamino)methyl]-, hydrochloride (CAS: 6297-14-9)
  • Molecular Weight : 274.78 g/mol
  • Substituents: A single diethylamino group at position 2 and an amino group at position 3.
  • Key Differences: The linear diethylamino group lacks the conformational rigidity of cyclic amines, which may decrease target specificity. The reduced molecular weight suggests lower lipophilicity, impacting membrane permeability .

Halogen-Substituted Analogues

4-Amino-2,6-dichlorophenol (CAS: 5930-28-9)
  • Molecular Weight : 178.016 g/mol
  • Substituents: Chlorine atoms at positions 2 and 6, with an amino group at position 4.
  • Key Differences: Chlorine’s electron-withdrawing effect reduces the phenolic ring’s electron density, making it less reactive in nucleophilic substitutions. This compound is primarily used in disinfectants or as a precursor in agrochemical synthesis, diverging from the pharmaceutical focus of the target compound .
Phenol, 4-amino-2,6-difluoro-, hydrochloride (CAS: 220353-22-0)
  • Molecular Weight : ~195.58 g/mol (estimated)
  • Substituents : Fluorine atoms at positions 2 and 5.
  • Key Differences : Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability compared to bulkier substituents. However, the absence of amine-containing groups limits its utility in drug-target interactions .

tert-Butyl-Substituted Analogues

4-Amino-2,6-di-tert-butylphenol (CAS: 149861-22-3)
  • Molecular Weight : ~265.4 g/mol
  • Substituents : Bulky tert-butyl groups at positions 2 and 6.
  • Key Differences : The tert-butyl groups confer high steric hindrance and antioxidant properties, making this compound suitable for industrial stabilizers rather than pharmaceuticals .

Pharmacological and Physicochemical Properties Comparison

Table 1: Comparative Analysis of Key Parameters

Compound Name CAS Number Molecular Weight (g/mol) Substituents pKa (Predicted) Primary Application
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride 85236-52-8 311.85 Pyrrolidinylmethyl, amino ~10.4 (amine) Malaridine phosphate synthesis
4-Amino-2,6-bis(piperidin-1-ylmethyl)phenol 111982-35-5 325.44 Piperidinylmethyl, amino ~11.0 (amine) Research intermediate
4-Amino-2,6-dichlorophenol 5930-28-9 178.016 Chloro, amino ~8.5 (phenol) Disinfectant precursor
Phenol, 4-amino-2-[(diethylamino)methyl]-, hydrochloride 6297-14-9 274.78 Diethylamino, amino ~10.0 (amine) Unspecified pharmaceutical

Biological Activity

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride (CAS Number: 85236-52-8) is a synthetic compound notable for its potential biological activities, particularly in the context of cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H26ClN3O
  • Molecular Weight : 311.85 g/mol
  • Structure : The compound features an amino group and two pyrrolidinylmethyl groups attached to a phenolic ring, which may influence its biological interactions and activity.

The biological activity of 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Modulation : The compound can modulate the activity of specific enzymes involved in cell signaling and metabolism.
  • Receptor Interaction : It may interact with receptors that regulate cell growth and apoptosis.
  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Growth Inhibition : In vitro studies indicate that 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride exhibits significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values observed in these studies suggest potent activity comparable to known anticancer agents .

Antioxidant Activity

The compound's structure suggests it may possess antioxidant properties. Similar derivatives have shown the ability to scavenge free radicals effectively, reducing lipid peroxidation in cellular models . This activity is crucial for mitigating cellular damage associated with cancer progression.

Case Studies

  • Study on Cell Lines :
    • A study evaluated the antiproliferative effects of various phenolic compounds, including derivatives similar to 4-amino-2,6-bis(1-pyrrolidinylmethyl)-hydrochloride. It was found that compounds with similar structures exhibited IC50 values ranging from 0.5 to 3.58 μM against cervical and ovarian cancer cell lines .
  • Mechanistic Insights :
    • Research has indicated that the compound can induce apoptosis in resistant cancer cell lines (e.g., HL60R), suggesting that it may overcome resistance mechanisms seen in some cancers .

Data Table of Biological Activity

Activity Type Target Cell Line IC50 Value (μM) Reference
AntiproliferativeMCF-70.82
AntiproliferativeHepG21.30
Antioxidant ActivityDPPH ScavengingEffective at 1:2 ratio

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce pyrrolidinylmethyl groups and subsequent hydrochlorination. Key steps include:

  • Intermediate preparation : Coupling 7-chloro-2-methoxybenzo[b][1,5]naphthyridine with 4-amino-2,6-bis(pyrrolidinylmethyl)phenol via aromatic amination .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the hydrochloride salt. Monitor purity via UV detection at 254 nm .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ 1.8–2.1 ppm for pyrrolidinyl protons) and HRMS (exact mass: 517.2244 Da) .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodology :

  • Storage testing : Store aliquots at -20°C (recommended for long-term stability), 4°C, and room temperature. Assess degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • Stress testing : Expose to heat (40°C), light (UV-vis), and humidity (75% RH) for 2–4 weeks. Monitor hydrolytic degradation (e.g., cleavage of pyrrolidinylmethyl groups) using LC-MS .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • Methodology :

  • Chromatography : HPLC with diode-array detection (DAD) to detect impurities >0.1% .
  • Spectroscopy : 1H^1H-NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR for functional groups (e.g., N-H stretch at ~3300 cm1^{-1}) .
  • Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]+^+ at m/z 518.050 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimalarial activity of this compound?

  • Methodology :

  • Structural modifications : Replace the methoxy group in the benzo[b][1,5]naphthyridine moiety with electron-withdrawing groups (e.g., Cl, NO2_2) to enhance target binding .
  • Biological assays : Test analogs against Plasmodium falciparum (3D7 strain) in vitro. Measure IC50_{50} values using SYBR Green fluorescence assays .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with hemozoin formation proteins .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Standardize protocols : Ensure consistent parasite strains, culture conditions, and compound solubilization (e.g., DMSO concentration ≤0.1%) .
  • Impurity profiling : Compare impurity profiles (e.g., unreacted intermediates) via LC-MS to rule out confounding effects .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .

Q. How can computational tools predict physicochemical properties to guide formulation development?

  • Methodology :

  • ACD/Labs Percepta : Predict logP (4.80), solubility (0.01 mg/mL in water), and pKa (amine groups: ~9.5) to assess bioavailability .
  • Molecular dynamics simulations : Model diffusion coefficients in lipid bilayers to optimize nanoparticle encapsulation for targeted delivery .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) during pyrrolidinylmethyl group introduction to control stereochemistry .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate chiral integrity .

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